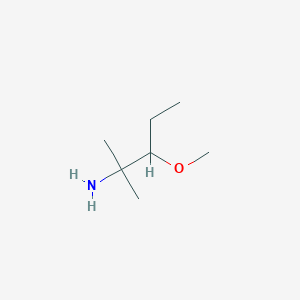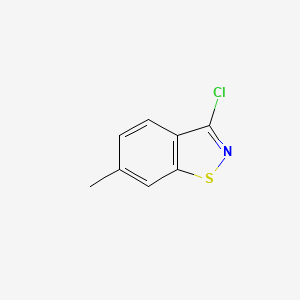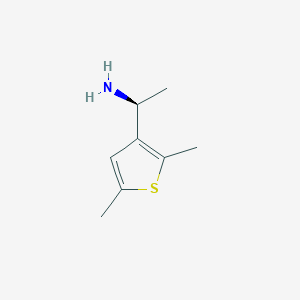
Methyl o-isobutylserinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl o-isobutylserinate is an organic compound with the molecular formula C8H17NO3 It is a methyl ester derivative of o-isobutylserine, an amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl o-isobutylserinate can be synthesized through the esterification of o-isobutylserine with methanol in the presence of an acid catalyst. One common method involves using trimethylchlorosilane (TMSCl) and methanol at room temperature, which provides a convenient and efficient route to obtain the methyl ester . The reaction proceeds as follows:
- Dissolve o-isobutylserine in methanol.
- Add trimethylchlorosilane to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Purify the product by removing the solvent and any by-products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar esterification methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the process can be automated to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl o-isobutylserinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl o-isobutylserinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amino acid derivatives and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl o-isobutylserinate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release o-isobutylserine, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl butyrate: Another methyl ester with similar chemical properties.
Ethyl lactate: A commonly used ester in various applications.
Methyl methacrylate: Widely used in the production of polymers and resins.
Uniqueness
Methyl o-isobutylserinate is unique due to its specific structure and the presence of the isobutyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other esters may not be suitable.
Properties
Molecular Formula |
C8H17NO3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
methyl 2-amino-3-(2-methylpropoxy)propanoate |
InChI |
InChI=1S/C8H17NO3/c1-6(2)4-12-5-7(9)8(10)11-3/h6-7H,4-5,9H2,1-3H3 |
InChI Key |
HWUGAXPBGUWGTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COCC(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13531608.png)
![1-[(6-Bromopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid](/img/structure/B13531612.png)




